Potency Comparison: Berkeleylactone E Exhibits >100-Fold Lower Potency than Berkeleylactone A Against S. aureus
Berkeleylactone E displays significantly lower antimicrobial activity against S. aureus compared to its structural analog, Berkeleylactone A. The minimum inhibitory concentration (MIC) for Berkeleylactone E is reported as 125 µM, which is substantially higher than the MIC range of 1–2 µg/mL for Berkeleylactone A [1]. This difference in potency is a key distinguishing factor for experimental design .
| Evidence Dimension | Antimicrobial potency against S. aureus (MIC) |
|---|---|
| Target Compound Data | 125 µM (approximately 48 µg/mL, based on MW 384.5) |
| Comparator Or Baseline | Berkeleylactone A: 1–2 µg/mL (approximately 2.6–5.2 µM, based on MW ~400) |
| Quantified Difference | Berkeleylactone E is >100-fold less potent (higher MIC) than Berkeleylactone A on a molar basis. |
| Conditions | In vitro susceptibility testing against S. aureus (strain not specified for E; A tested against MRSA strains). |
Why This Matters
This >100-fold difference in potency dictates that Berkeleylactone E is not suitable as a direct substitute for Berkeleylactone A in potency-focused assays, but may be preferred for studies on prodrug activation or resistance mechanisms.
- [1] Stierle, A.A., Stierle, D.B., Decato, D., Priestley, N.D., Alverson, J.B., Hoody, J., McGrath, K., Klepacki, D. The berkeleylactones, antibiotic macrolides from fungal coculture. J. Nat. Prod. 2017, 80(4), 1150-1160. View Source
